molecular formula C17H17N5S2 B3666117 N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide

N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide

Cat. No.: B3666117
M. Wt: 355.5 g/mol
InChI Key: ILFILRXSUUYFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide” is a complex organic compound. It likely contains a benzothiadiazole core, which is a type of heterocyclic compound . These types of compounds are often used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Benzothiadiazole derivatives are known to have strong electron-withdrawing ability, which can influence their reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, density, and solubility in various solvents .

Safety and Hazards

As with any chemical compound, handling “N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide” would require appropriate safety measures. This could include wearing personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise in the field of organic electronics, future research could focus on optimizing its properties for this application .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S2/c23-17(18-13-6-7-15-16(12-13)20-24-19-15)22-10-8-21(9-11-22)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFILRXSUUYFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
N-2,1,3-benzothiadiazol-5-yl-4-phenyl-1-piperazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.